(2-Methyl-3-phenyl-1H-indol-1-yl)acetonitrile
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Overview
Description
2-(2-methyl-3-phenyl-1H-indol-1-yl)acetonitrile is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-3-phenyl-1H-indol-1-yl)acetonitrile typically involves the reaction of indole derivatives with appropriate reagents. One common method includes the reaction of 2-methylindole with phenylacetonitrile under specific conditions. The reaction is often catalyzed by acids or bases and may require solvents like acetonitrile or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable .
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-3-phenyl-1H-indol-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
2-(2-methyl-3-phenyl-1H-indol-1-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-methyl-3-phenyl-1H-indol-1-yl)acetonitrile involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-3-yl)acetonitrile
- 2-(2-methyl-1H-indol-3-yl)acetonitrile
- 2-(3-phenyl-1H-indol-1-yl)acetonitrile
Uniqueness
2-(2-methyl-3-phenyl-1H-indol-1-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .
Properties
CAS No. |
62391-20-2 |
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Molecular Formula |
C17H14N2 |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
2-(2-methyl-3-phenylindol-1-yl)acetonitrile |
InChI |
InChI=1S/C17H14N2/c1-13-17(14-7-3-2-4-8-14)15-9-5-6-10-16(15)19(13)12-11-18/h2-10H,12H2,1H3 |
InChI Key |
XRKZJFUVDRNPCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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